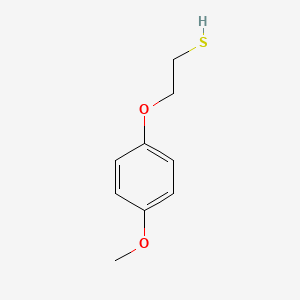

2-(4-methoxyphenoxy)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxyphenoxy)ethanethiol is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It is a liquid at room temperature and is known for its potential therapeutic and industrial applications. The compound features a methoxyphenoxy group attached to an ethane-1-thiol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)ethanethiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol, which is then treated with thiolating agents such as thiourea or hydrogen sulfide to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The compound is often produced in bulk quantities and can be packaged in various forms, including liquid totes and tanker trucks .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)ethanethiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and substituted phenoxy compounds. These products have diverse applications in different fields of chemistry and industry .

Scientific Research Applications

2-(4-methoxyphenoxy)ethanethiol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-methoxyphenoxy)ethanethiol include:

- 2-(4-Methoxyphenoxy)ethanol

- 2-(4-Methoxyphenoxy)ethane-1-amine

- 2-(4-Methoxyphenoxy)ethane-1-sulfonic acid

Uniqueness

What sets this compound apart from these similar compounds is its thiol group, which imparts unique reactivity and biological properties. The presence of the thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Biological Activity

2-(4-Methoxyphenoxy)ethanethiol, also known by its chemical identifier 649739-49-1, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiol group (-SH) and a methoxyphenyl ether moiety, which contributes to its reactivity and interaction with biological molecules. The structural formula can be represented as follows:

This unique structure allows it to participate in various biochemical reactions, particularly those involving thiol modifications.

The primary mechanism of action for this compound involves its ability to modify cysteine residues in proteins. This modification can lead to significant changes in protein conformation, enzymatic activity, and binding affinities. The thiol group can form covalent bonds with cysteine residues, which is crucial for understanding protein folding and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 12.5 µg/mL . This suggests potential therapeutic applications in treating resistant bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with cellular signaling pathways makes it a candidate for further exploration in cancer therapy .

Protein Interaction Studies

In biochemical assays, this compound was used to probe protein structures by modifying cysteine residues. These studies demonstrated that such modifications could alter enzymatic functions, providing insights into the roles of specific amino acids in protein activity.

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate protein interactions | Modification of cysteine led to altered enzymatic activity |

| Study B | Assess antimicrobial properties | Effective against MRSA with MIC of 12.5 µg/mL |

| Study C | Evaluate anticancer effects | Induced apoptosis in cancer cell lines |

Applications in Industry and Medicine

The versatility of this compound extends beyond academic research into practical applications:

- Biochemical Probes : Utilized as a tool for studying protein dynamics.

- Pharmaceutical Development : Investigated as a potential drug candidate due to its antimicrobial and anticancer properties.

- Sensor Technology : Its ability to form stable complexes with metals has implications for developing biosensors.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-8-2-4-9(5-3-8)11-6-7-12/h2-5,12H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFNFKPXWZGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640715 |

Source

|

| Record name | 2-(4-Methoxyphenoxy)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649739-49-1 |

Source

|

| Record name | 2-(4-Methoxyphenoxy)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.